2-(3-Chlorobenzamido)thiophene-3-carboxamide
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Overview
Description
“2-(3-Chlorobenzamido)thiophene-3-carboxamide” is a chemical compound that is part of the thiophene family. Thiophenes are aromatic heterocyclic compounds that contain a sulfur atom .
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives involves the condensation of acyl chlorides and heterocyclic amine derivatives . In a study, analogs with short alkyl chains were synthesized instead of the n-dodecyl group in the tail part .Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
Thiophene carboxamide derivatives are prepared from acyl chlorides and heterocyclic amine derivatives . The chemical reactions involved in the synthesis of these compounds are complex and require careful control of conditions .Scientific Research Applications
Structural Studies and Synthesis Mechanisms
Structural Chemistry Insights : A study by Abbasi et al. (2011) on a related compound, 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, revealed its crystal structure, offering insights into molecular interactions such as hydrogen bonds, π—π, and CH—π interactions, which are crucial for understanding the molecular assembly and stability of similar compounds (Abbasi, Zamanian, Tarighi, & Badiei, 2011).
Synthesis and Reactions : Research by Ried, Oremek, and Guryn (1980) on new 3-Chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides highlights the synthetic pathways and reactions of similar structures, which are fundamental for developing novel compounds with potential scientific and industrial applications (Ried, Oremek, & Guryn, 1980).
Polymer Science and Material Chemistry
- Aromatic Polyamides : Johnson and Mathias (1995) explored the synthesis and characterization of thianthrene-based polyamides, which are related to thiophene carboxamide derivatives. These polyamides show good thermal stability and solubility, indicating their potential for advanced material applications (Johnson & Mathias, 1995).
Biological Activities and Applications
- Antimicrobial and Anticancer Activities : Studies on thiophene carboxamide derivatives have demonstrated significant antimicrobial and anticancer properties. For instance, Kumara et al. (2009) synthesized benzo[b]thiophene substituted carbamates and ureas, showing antimicrobial and analgesic activities (Kumara, Mahadevan, Harishkumar, Padmashali, & Naganagowda, 2009). Similarly, Hawash et al. (2022) synthesized thiophene carboxamide derivatives as CA-4 biomimetics, exhibiting potent anticancer activity against Hep3B cancer cell lines (Hawash, Qaoud, Jaradat, Abdallah, Issa, Adnan, Hoshya, Sobuh, & Hawash, 2022).
Mechanism of Action
Mode of Action
The exact mode of action of 2-(3-Chlorobenzamido)thiophene-3-carboxamide is currently unknown . It is likely that the compound interacts with its targets by forming bonds with specific amino acid residues, thereby altering the function of the target protein. The presence of the chlorobenzamido and thiophene groups may contribute to the compound’s binding affinity and selectivity.
Result of Action
The molecular and cellular effects of this compound are currently unknown . The effects would depend on the compound’s specific targets and the biochemical pathways it influences.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.
Safety and Hazards
While specific safety and hazard information for “2-(3-Chlorobenzamido)thiophene-3-carboxamide” is not available, similar compounds are classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Sens. 1, indicating potential hazards if ingested, in contact with skin, or if they come into contact with the eyes .
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-3-1-2-7(6-8)11(17)15-12-9(10(14)16)4-5-18-12/h1-6H,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEZPHXPVJCHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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